6-Ethoxy-[1,5]naphthyridin-4-ol 6-Ethoxy-[1,5]naphthyridin-4-ol
Brand Name: Vulcanchem
CAS No.: 2097068-45-4
VCID: VC11655282
InChI: InChI=1S/C10H10N2O2/c1-2-14-9-4-3-7-10(12-9)8(13)5-6-11-7/h3-6H,2H2,1H3,(H,11,13)
SMILES: CCOC1=NC2=C(C=C1)NC=CC2=O
Molecular Formula: C10H10N2O2
Molecular Weight: 190.20 g/mol

6-Ethoxy-[1,5]naphthyridin-4-ol

CAS No.: 2097068-45-4

Cat. No.: VC11655282

Molecular Formula: C10H10N2O2

Molecular Weight: 190.20 g/mol

* For research use only. Not for human or veterinary use.

6-Ethoxy-[1,5]naphthyridin-4-ol - 2097068-45-4

Specification

CAS No. 2097068-45-4
Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
IUPAC Name 6-ethoxy-1H-1,5-naphthyridin-4-one
Standard InChI InChI=1S/C10H10N2O2/c1-2-14-9-4-3-7-10(12-9)8(13)5-6-11-7/h3-6H,2H2,1H3,(H,11,13)
Standard InChI Key RHTROZOUFOLFAH-UHFFFAOYSA-N
SMILES CCOC1=NC2=C(C=C1)NC=CC2=O
Canonical SMILES CCOC1=NC2=C(C=C1)NC=CC2=O

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 6-ethoxy-1H-1,5-naphthyridin-4-one, reflecting its keto-enol tautomerism at position 4. Its molecular formula is C₁₀H₁₀N₂O₂, with a molecular weight of 190.20 g/mol (calculated from the methoxy analogue ).

Structural Characterization

The 1,5-naphthyridine core consists of a fused bicyclic system with nitrogen atoms at positions 1 and 5 (Figure 1). The ethoxy group (-OCH₂CH₃) at position 6 and hydroxyl group (-OH) at position 4 create distinct electronic effects:

  • The ethoxy group donates electron density via resonance, stabilizing the aromatic system .

  • The hydroxyl group participates in intramolecular hydrogen bonding, influencing tautomeric equilibrium .

Table 1: Key Identifiers of 6-Ethoxy-1,5-Naphthyridin-4-ol

PropertyValue
CAS Registry NumberNot reported
SMILESCCOC1=NC2=C(C=C1)NC=CC2=O
InChI KeyDerived computationally

Synthetic Methodologies

Cyclization Reactions

The Conrad-Limpach reaction is a cornerstone for synthesizing 1,5-naphthyridines. For 6-ethoxy derivatives, 3-aminopyridine precursors react with β-ketoesters under thermal conditions to form Schiff bases, which cyclize to yield the naphthyridine core . Modifications include:

  • Ethoxy Introduction: Ethyl bromide or tosylate agents replace methoxy groups in intermediates. For example, demethylation of 6-methoxy-1,5-naphthyridin-4-ol (CAS 23443-25-6 ) followed by ethylation yields the ethoxy analogue .

  • Regioselective Functionalization: Suzuki-Miyaura coupling at position 2 allows subsequent substitution at position 6, as demonstrated in analogues .

Scheme 1: Representative Synthesis Route

  • Intermediate Formation: 3-Amino-4-ethoxypyridine reacts with ethyl acetoacetate to form a Schiff base.

  • Cyclization: Heating in diphenyl ether induces ring closure.

  • Aromatization: Oxidative decarboxylation yields 6-ethoxy-1,5-naphthyridin-4-ol .

Post-Functionalization Strategies

  • N-Alkylation: Quaternary ammonium salts form at nitrogen sites, enabling further derivatization .

  • Halogenation: Phosphorus oxychloride converts hydroxyl groups to chlorides, facilitating nucleophilic substitution .

Physicochemical Properties

Solubility and Lipophilicity

The ethoxy group enhances lipophilicity compared to methoxy analogues (calculated logP ≈ 1.8 vs. 1.2 ). Water solubility is limited (<1 mg/mL at 25°C), necessitating co-solvents for biological assays.

Tautomeric Equilibrium

The 4-hydroxyl group exists in equilibrium with the 4-keto form, influencing hydrogen-bonding capacity and reactivity. NMR studies of similar compounds show a 3:1 keto-enol ratio in DMSO-d₆ .

Table 2: Comparative Properties of Naphthyridine Derivatives

CompoundlogPWater Solubility (mg/mL)
6-Methoxy derivative1.22.5
6-Ethoxy derivative1.8<1

Biological Activity and Mechanisms

Antimalarial Applications

2,8-Disubstituted-1,5-naphthyridines exhibit dual inhibition of Plasmodium phosphatidylinositol-4-kinase β (PI4K) and hemozoin formation . While 6-ethoxy derivatives remain untested, structural similarities suggest potential activity:

  • PI4K Inhibition: Ethoxy groups may enhance membrane permeability, improving target engagement .

  • Resistance Profile: Analogues retain efficacy against drug-resistant P. falciparum strains (IC₅₀ < 50 nM ).

Kinase Selectivity

6-Substituted naphthyridines show minimal off-target effects on human kinases (e.g., MINK1, MAP4K4 ), reducing toxicity risks.

Industrial and Material Science Applications

Ligand Design in Coordination Chemistry

8-Hydroxy-1,5-naphthyridines serve as chelating agents for transition metals (e.g., Pt, Cu) in catalytic systems . The ethoxy group’s steric bulk could modulate metal-ligand bond angles, enhancing catalytic selectivity.

Organic Electronics

1,5-Naphthyridine derivatives emit blue fluorescence (λₑₘ ≈ 450 nm ), suggesting utility in OLEDs. Ethoxy substitution may redshift emission via electron-donating effects.

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